molecular formula C17H24N2O3S B7701301 1-(pyrrolidin-1-yl)-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propan-1-one

1-(pyrrolidin-1-yl)-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propan-1-one

Cat. No.: B7701301
M. Wt: 336.5 g/mol
InChI Key: QTBVKNUPKGLYHR-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propan-1-one is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrrolidin-1-yl)-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propan-1-one typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the reaction of pyrrolidine with an appropriate sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as alkylamines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfonyl derivatives.

  • Reduction: Reduction reactions typically result in the formation of reduced phenyl derivatives.

  • Substitution: Substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(Pyrrolidin-1-yl)-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propan-1-one has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: The compound is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

1-(Pyrrolidin-1-yl)-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propan-1-one is unique due to its specific structural features. Similar compounds include other pyrrolidine derivatives and phenylsulfonyl compounds. These compounds may share some similarities in their chemical properties and applications, but the presence of the pyrrolidin-1-yl group and the specific arrangement of the phenylsulfonyl group make this compound distinct.

Comparison with Similar Compounds

  • Pyrrolidine derivatives

  • Phenylsulfonyl compounds

  • Other sulfonyl-containing heterocycles

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Properties

IUPAC Name

1-pyrrolidin-1-yl-3-(4-pyrrolidin-1-ylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c20-17(18-11-1-2-12-18)10-7-15-5-8-16(9-6-15)23(21,22)19-13-3-4-14-19/h5-6,8-9H,1-4,7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBVKNUPKGLYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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